molecular formula C10H8FNS B13210881 2-(3-Fluoro-4-methylphenyl)-1,3-thiazole

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole

Cat. No.: B13210881
M. Wt: 193.24 g/mol
InChI Key: YAHNUPVKVCJXDP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)-1,3-thiazole typically involves the reaction of 3-fluoro-4-methylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and infections.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H8FNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3

InChI Key

YAHNUPVKVCJXDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CS2)F

Origin of Product

United States

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